molecular formula C11H11ClO3 B14897071 (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol

Cat. No.: B14897071
M. Wt: 226.65 g/mol
InChI Key: NEXRKIZAMUDJJN-UHFFFAOYSA-N
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Description

The compound (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is a substituted benzyl alcohol derivative with a unique combination of functional groups: a chlorine atom at position 3, a methoxy group at position 5, a propargyloxy (prop-2-yn-1-yloxy) group at position 4, and a hydroxymethyl group on the phenyl ring. The propargyloxy group introduces alkyne functionality, enabling participation in click chemistry or covalent binding interactions. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for molecular recognition in biological systems .

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methanol

InChI

InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6,13H,4,7H2,2H3

InChI Key

NEXRKIZAMUDJJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OCC#C

Origin of Product

United States

Preparation Methods

Propargyl Ether Formation via Williamson Synthesis

The Williamson ether synthesis is employed to introduce the prop-2-yn-1-yloxy group onto the aromatic ring. As demonstrated in the synthesis of analogous propargyl ether derivatives, 3-chloro-5-methoxy-4-hydroxybenzaldehyde reacts with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions (80°C). The reaction mechanism involves deprotonation of the phenolic hydroxyl group by K₂CO₃, followed by nucleophilic substitution with propargyl bromide.

Representative Reaction Conditions:

  • Molar Ratio: 1:2.4 (phenol:propargyl bromide)
  • Base: 3.5 equivalents of K₂CO₃
  • Solvent: Anhydrous acetone
  • Temperature: 80°C (reflux)
  • Duration: 16–48 hours

The intermediate product, 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, is isolated via solvent evaporation, aqueous workup, and column chromatography using ethyl acetate/hexane gradients.

Reduction of Aldehyde to Primary Alcohol

The aldehyde group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol at 0–5°C. This selective reduction avoids side reactions with the propargyl ether or chloro substituents. Post-reduction, the crude product is purified via recrystallization or chromatography.

Reduction Parameters:

  • Reagent: 1.2 equivalents of NaBH₄
  • Solvent: Methanol
  • Temperature: 0–5°C
  • Workup: Acidic quenching (HCl), extraction with dichloromethane

Optimization of Reaction Parameters

Base and Solvent Selection

The choice of base significantly impacts yield. K₂CO₃ outperforms alternatives like LiH due to its mild basicity and solubility in acetone. Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing the alkoxide intermediate.

Table 1: Impact of Base on Reaction Yield

Base Solvent Yield (%)
K₂CO₃ Acetone 73–79
LiH THF <50

Temperature and Stoichiometry

Elevated temperatures (80°C) accelerate the Williamson ether synthesis, while excess propargyl bromide (2.4 equivalents) ensures complete substitution. Prolonged reaction times (>16 hours) are necessary for sterically hindered phenols.

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing solvent recovery, catalyst reuse, and continuous processing. Flow reactors enable efficient heat management and reduced reaction times compared to batch systems. Industrial purification may replace column chromatography with fractional distillation or crystallization for cost-effectiveness.

Key Challenges:

  • Byproduct Formation: Over-alkylation is mitigated by controlled propargyl bromide addition.
  • Safety: Propargyl bromide’s volatility necessitates inert atmosphere handling.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR: The propargyl methylene protons resonate as a triplet (δ 4.5–5.0 ppm), while the methoxy group appears as a singlet (δ 3.8–4.0 ppm).
  • ¹³C NMR: The alkyne carbons are observed at δ 75–80 ppm.
  • IR Spectroscopy: O–H stretch (~3400 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) confirm functional groups.

Table 2: Key Spectroscopic Data

Technique Signal Chemical Shift (ppm)
¹H NMR Propargyl CH₂ 4.74 (d, J=2.4 Hz)
¹³C NMR Alkyne Carbons 75.2

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. The prop-2-yn-1-yloxy group allows for UV light-induced covalent modification of biological targets, making it useful in photochemical studies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following analogs are compared based on substituent variations and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Cl (3), OCH₃ (5), propargyloxy (4), CH₂OH (1) C₁₁H₁₁ClO₃ ~226.6 Propargyloxy group enables alkyne reactivity; hydroxymethyl enhances H-bonding .
(3-Chloro-5-methoxy-4-propoxyphenyl)methanol Cl (3), OCH₃ (5), propoxy (4), CH₂OH (1) C₁₁H₁₅ClO₃ 230.688 Propoxy group increases hydrophobicity; lacks alkyne reactivity .
{4-chloro-3-[4-(3-isopropylphenyl)-6-methoxy-1,3,5-triazin-2-yl]phenyl}methanol Cl (4), triazine-isopropyl (3), CH₂OH (1) C₂₀H₂₀ClN₃O₂ 385.85 Bulky triazine substituent; higher molecular weight affects solubility .
IMB-T5297* Cl (3), OCH₃ (5), propargyloxy (4), CH₂OH (1) Complex structure N/A Derived from target compound; acryloyl-pyran-dione moiety adds bioactivity .

*IMB-T5297 is a larger derivative incorporating the target compound as a substructure.

Physicochemical Properties

  • The hydroxymethyl group increases polarity, favoring aqueous solubility and hydrogen-bond interactions (e.g., with proteins or crystal lattice partners) .
  • Propoxy Analog : The propoxy group (C₃H₇O) enhances lipophilicity, which may improve bioavailability but reduce specificity in polar environments. Its molar mass (230.688) is slightly higher than the target compound due to additional hydrogen atoms .
  • Triazine Derivative : The triazine-isopropyl group adds significant steric bulk (molar mass 385.85), likely reducing solubility and diffusion rates. This could limit applications in drug design but may enhance thermal stability in crystalline forms .

Crystallographic and Hydrogen-Bonding Behavior

  • The hydroxymethyl group in the target compound facilitates hydrogen-bond networks in crystal structures, as observed in similar benzyl alcohol derivatives. Tools like SHELX and Mercury are critical for analyzing these interactions.
  • The propargyloxy group’s linear geometry may influence packing efficiency compared to the bent propoxy chain, as visualized via ORTEP .

Biological Activity

(3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a chloro group, a methoxy group, and a prop-2-yn-1-yloxy substituent on a phenyl ring, suggests various possible interactions with biological targets. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties based on recent research findings.

  • Molecular Formula : C₁₁H₁₁ClO₃
  • Molecular Weight : 226.65 g/mol
  • IUPAC Name : (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol

Preliminary studies indicate that compounds with similar structural features may interact with specific biological targets such as enzymes or receptors. The presence of the chloro and methoxy groups is believed to enhance biological efficacy by influencing solubility and reactivity. The compound may modulate signaling pathways related to inflammation and cell proliferation, particularly through interactions with oxidative stress pathways involving enzymes like superoxide dismutase and catalase.

Antibacterial Activity

Research indicates that derivatives of compounds similar to (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol exhibit notable antibacterial properties. For instance:

Compound Target Bacteria MIC (µg/mL)
Compound AS. aureus0.25
Compound BE. coli6.5
Compound CC. albicans250

These studies suggest that the compound may possess significant antibacterial activity against Gram-positive bacteria and some fungi, indicating its potential as a therapeutic agent in treating infections.

Antifungal Activity

The antifungal activity of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol has also been explored. Research findings indicate varying degrees of efficacy against common fungal strains:

Fungal Strain MIC (µg/mL)
Candida albicans250
Aspergillus niger128

The compound's ability to inhibit fungal growth suggests it could be developed into an antifungal treatment.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The following table summarizes relevant findings:

Cell Line IC₅₀ (µM) Selectivity Index
MCF-79.46High
MDA-MB-23111.73Moderate

These results indicate that (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Case Studies

A recent study investigated the effects of (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. The study highlighted that treatment with this compound resulted in increased levels of caspase 9 in treated samples compared to controls, suggesting its potential mechanism in inducing programmed cell death in cancer cells.

Q & A

Q. What synthetic routes are recommended for (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves introducing the propargyl ether group via nucleophilic substitution, followed by protection/deprotection of the methanol group. For example, intermediates with methoxy and chloro substituents (as in and ) are synthesized using Williamson ether synthesis under inert atmospheres to prevent side reactions. Optimization includes controlling reaction temperature (e.g., 0–5°C for propargyl bromide addition) and using catalysts like K₂CO₃ to enhance yield . Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, propargyl protons as triplets near δ 4.5–5.0 ppm) and confirm the aromatic chloro group .
  • X-ray Crystallography: Resolves spatial arrangements of the chloro, methoxy, and propargyl groups, as demonstrated for structurally similar methoxyphenyl derivatives in and .
  • FT-IR: Confirms O–H (broad peak ~3200–3400 cm⁻¹) and C≡C (stretching ~2100 cm⁻¹) functional groups .

Q. What stability considerations are critical for storing (3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl)methanol?

  • Methodological Answer: The compound is sensitive to light, moisture, and oxidation due to the propargyl ether and alcohol groups. Store under argon at –20°C in amber vials. Stability tests using HPLC (as in ) over 72 hours under varying temperatures (4°C, 25°C) can monitor degradation, with silica gel desiccants to mitigate hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, and applied DFT to methoxyphenyl derivatives, showing chloro and propargyl groups lower electron density at the para position. Solvent effects (PCM model) and Mulliken charges guide predictions of hydrogen-bonding interactions or dimerization tendencies .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

  • Methodological Answer:
  • Mechanistic Studies: Use LC-MS or GC-MS to identify byproducts (e.g., elimination products from propargyl group degradation).
  • Kinetic Analysis: Vary reaction time and temperature to isolate intermediates (e.g., ’s approach for tracking degradation).
  • Isotopic Labeling: Introduce deuterium at the propargyl position to trace reaction pathways via mass spectrometry .

Q. What in vitro assays evaluate the bioactivity of this compound, given its structural features?

  • Methodological Answer:
  • Antioxidant Assays: DPPH and ABTS radical scavenging (as in ) assess the phenol derivative’s redox activity.
  • Enzyme Inhibition: Molecular docking (AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2), leveraging the methoxy group’s electron-donating effects.
  • Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa) evaluate apoptosis induction, with structural analogs in showing dose-dependent activity .

Q. How does the propargyl ether group influence physicochemical properties and intermolecular interactions?

  • Methodological Answer: The propargyl group introduces steric bulk and π-π stacking potential, altering solubility (logP ~2.3 via ’s analogs) and crystal packing. Hirshfeld surface analysis (CrystalExplorer) quantifies interactions like C–H···O and halogen bonds, as seen in ’s triazole derivatives. Differential Scanning Calorimetry (DSC) measures melting point deviations due to propargyl-induced polymorphism .

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